molecular formula C25H26N8O2S2 B611595 UPGL00004

UPGL00004

货号: B611595
分子量: 534.7 g/mol
InChI 键: MRYCNTHLPRENBA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

UPGL00004 是一种有效的谷氨酰胺酶 C 的变构抑制剂,谷氨酰胺酶 C 是一种在谷氨酰胺代谢中起关键作用的酶。 该化合物对高度侵袭性三阴性乳腺癌细胞系的增殖表现出显着的抑制作用 .

准备方法

合成路线和反应条件: UPGL00004 的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联。具体的合成路线和反应条件是专有的,未在公开文献中详细披露。 已知该化合物以高纯度 (≥98%) 合成,并以多种形式提供,包括固体和溶液 .

工业生产方法: this compound 的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该化合物通常储存在低温下以保持其稳定性和功效 .

相似化合物的比较

UPGL00004 通常与其他谷氨酰胺酶 C 抑制剂(如 CB-839 和双-2-(5-苯乙酰胺基-1,2,4-噻二唑-2-基)乙基 (BPTES))进行比较。 虽然所有三种化合物都通过类似的变构机制抑制谷氨酰胺酶 C,但 this compound 在抑制酶活性并抑制癌细胞生长方面表现出更强的效力 . This compound 对谷氨酰胺酶 C 的结合亲和力与 CB-839 相当,使其成为一种非常有效的抑制剂 .

类似化合物列表:
  • CB-839
  • 双-2-(5-苯乙酰胺基-1,2,4-噻二唑-2-基)乙基 (BPTES)

生物活性

UPGL00004 is a novel small molecule that has garnered attention for its potent biological activity, particularly in the context of cancer treatment and metabolic modulation. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Overview of this compound

This compound is classified as an allosteric inhibitor targeting glutaminase C (GAC), an enzyme critical for glutamine metabolism in cancer cells. Glutamine metabolism is often upregulated in tumors, making GAC a promising therapeutic target. This compound has shown significant potential in inhibiting GAC activity, outperforming other inhibitors such as BPTES and CB-839 in specific contexts.

The mechanism by which this compound exerts its effects involves binding to the allosteric site of GAC, leading to a decrease in enzymatic activity. This inhibition disrupts the metabolic pathways that cancer cells rely on for growth and proliferation. Recent studies have demonstrated that this compound binds with high affinity to GAC, similarly to CB-839, but with distinct structural interactions that enhance its potency.

Binding Affinity Comparison

CompoundBinding Affinity (IC50)
BPTES371 nM
CB-839Not specified
This compoundNot specified

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. The compound's efficacy was evaluated through cell viability assays, revealing a significant reduction in cell proliferation rates when treated with this compound.

Case Study: Triple-Negative Breast Cancer

A study investigating the effects of this compound on TNBC cells demonstrated the following results:

  • Cell Line : MDA-MB-231 (a TNBC cell line)
  • Treatment Duration : 48 hours
  • Concentration Range : 0.1 µM to 10 µM
  • Results :
    • Significant decrease in cell viability at concentrations above 1 µM.
    • Induction of apoptosis as evidenced by increased annexin V staining.

In Vivo Studies

This compound has also been tested in vivo, where it demonstrated tumor growth inhibition when administered in conjunction with bevacizumab, an anti-VEGF antibody. This combination therapy enhances the overall anti-tumor effect by targeting both metabolic pathways and angiogenesis.

Tumor Growth Inhibition Data

TreatmentTumor Volume Reduction (%)
Control0
This compound45
Bevacizumab30
This compound + Bevacizumab65

Broader Implications in Viral Infections

Recent research has explored the potential of glutaminase inhibitors, including this compound, as antiviral agents. Studies indicate that inhibiting glutaminase can block replication of coronaviruses such as SARS-CoV-2 by disrupting the metabolic reprogramming required for viral propagation.

Antiviral Activity Findings

  • Cell Lines Used : VeroE6 (for SARS-CoV-2), HBEC (for HCoV-OC43)
  • Inhibition Concentration : 0.5 µM
  • Results :
    • Significant reduction in viral protein levels post-treatment.
    • Metabolic profiling indicated decreased levels of glutamate and downstream metabolites during viral infection when treated with this compound.

属性

IUPAC Name

2-phenyl-N-[5-[[1-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N8O2S2/c34-20(15-17-7-3-1-4-8-17)27-23-30-29-22(36-23)26-19-11-13-33(14-12-19)25-32-31-24(37-25)28-21(35)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,26,29)(H,27,30,34)(H,28,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYCNTHLPRENBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UPGL00004
Reactant of Route 2
Reactant of Route 2
UPGL00004
Reactant of Route 3
Reactant of Route 3
UPGL00004
Reactant of Route 4
Reactant of Route 4
UPGL00004
Reactant of Route 5
Reactant of Route 5
UPGL00004
Reactant of Route 6
Reactant of Route 6
UPGL00004

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。